molecular formula C23H19BrN2O3 B214445 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214445
M. Wt: 451.3 g/mol
InChI Key: ODWYMWBISHJIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields such as medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which could contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and reduce oxidative stress. It has also been shown to have potential neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anti-cancer agent. It has also shown promising results in anti-inflammatory and antioxidant studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is further investigation into its anti-cancer properties and its potential as a chemotherapy agent. Another direction is the study of its anti-inflammatory and antioxidant properties and its potential therapeutic applications in the treatment of various diseases. Additionally, further research could be done to improve the solubility of this compound, which could expand its potential uses in lab experiments.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylpyridine with 2-phenylethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-bromo-3-hydroxy-2-indolone to yield the final product.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in the treatment of various diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H19BrN2O3/c24-17-9-10-20-18(14-17)23(29,15-21(27)19-8-4-5-12-25-19)22(28)26(20)13-11-16-6-2-1-3-7-16/h1-10,12,14,29H,11,13,15H2

InChI Key

ODWYMWBISHJIHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Origin of Product

United States

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